molecular formula C16H17F3N2O2S B2638713 N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-30-8

N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide

Cat. No.: B2638713
CAS No.: 337924-30-8
M. Wt: 358.38
InChI Key: LDHZVUCMNQRKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide is an organic compound that belongs to the class of sulfamides Sulfamides are characterized by the presence of a sulfonamide group attached to two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide typically involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)benzylamine in the presence of a sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-methylbenzylamine+3-(trifluoromethyl)benzylamine+sulfonyl chlorideN-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide\text{4-methylbenzylamine} + \text{3-(trifluoromethyl)benzylamine} + \text{sulfonyl chloride} \rightarrow \text{N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide} 4-methylbenzylamine+3-(trifluoromethyl)benzylamine+sulfonyl chloride→N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-N’-benzylsulfamide
  • N-(3-trifluoromethylbenzyl)-N’-benzylsulfamide

Uniqueness

N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzyl rings. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other sulfamides.

Properties

IUPAC Name

1-(4-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2S/c1-12-5-7-13(8-6-12)10-20-24(22,23)21-11-14-3-2-4-15(9-14)16(17,18)19/h2-9,20-21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHZVUCMNQRKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.